molecular formula C10H7F3N2S B2456749 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine CAS No. 1498589-74-4

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine

Cat. No.: B2456749
CAS No.: 1498589-74-4
M. Wt: 244.24
InChI Key: UMYYVXZGRFSNLI-UHFFFAOYSA-N
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Description

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine (CAS Number: 172848-41-8) is a small molecule research chemical with the molecular formula C10H7F3N2S and a molecular weight of 244.24 g/mol . This compound features a thiazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities, and a 3-(trifluoromethyl)phenyl moiety, which can enhance metabolic stability and membrane permeability . Thiazole derivatives are extensively investigated for their significant pharmacological potential, including as anticancer agents . Compounds incorporating the 3-(trifluoromethyl)phenyl group attached to heterocyclic systems have demonstrated promising cytotoxic activity against a panel of human cancer cell lines, including human colon carcinoma (SW480, SW620) and metastatic prostate cancer (PC3) cells . Research on related analogs suggests such compounds can act as potent pro-apoptotic agents, inducing programmed cell death in cancerous cells, and may function as inhibitors of signaling pathways like IL-6, highlighting their value in oncological research . Furthermore, molecular hybridization strategies that incorporate the thiazole ring are a key approach in developing new topoisomerase II inhibitors, which are critical targets for anticancer drug discovery . This reagent is intended for research and development use in a laboratory setting exclusively. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and adhere to appropriate safety protocols, as the compound may be harmful by inhalation, in contact with skin, and if swallowed .

Properties

IUPAC Name

3-[3-(trifluoromethyl)phenyl]-1,2-thiazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2S/c11-10(12,13)7-3-1-2-6(4-7)9-8(14)5-16-15-9/h1-5H,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYYVXZGRFSNLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=NSC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine typically involves the reaction of 3-(trifluoromethyl)benzaldehyde with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the thiazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of advanced catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process .

Scientific Research Applications

Synthesis of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine

The synthesis of this compound typically involves the reaction of trifluoromethyl-substituted phenyl derivatives with thiazole precursors. The following general steps outline the synthesis process:

  • Starting Materials : Trifluoromethyl benzoic acid is often converted into a corresponding acyl chloride.
  • Reagents : Thionyl chloride is commonly used to facilitate this transformation.
  • Cyclization : The acyl chloride then reacts with thioamides to form the thiazole ring, yielding the final product.

Anticancer Activity

Research has demonstrated that derivatives of thiazole compounds exhibit promising anticancer properties. For instance:

  • Cell Line Studies : Compounds related to 3-[3-(trifluoromethyl)phenyl]-1,2-thiazol-4-amine have shown effectiveness against various cancer cell lines, including human lung adenocarcinoma (A549) and glioblastoma (U251). In particular, certain derivatives have exhibited IC50 values in the micromolar range, indicating strong cytotoxicity against these cancer cells .

Anticonvulsant Properties

Some studies have explored the anticonvulsant potential of thiazole derivatives. For example:

  • Picrotoxin-Induced Convulsion Model : Compounds derived from thiazole structures were tested for their ability to prevent seizures, with notable results indicating their potential use in treating epilepsy .

Other Pharmacological Activities

Thiazole derivatives are also being investigated for various other pharmacological activities:

  • Antimicrobial Activity : Some studies have reported that thiazole compounds exhibit antibacterial and antifungal properties.
  • Anti-inflammatory Effects : Research suggests that these compounds may also possess anti-inflammatory effects, contributing to their therapeutic potential.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiazole derivatives:

  • Substituents : The presence of electron-withdrawing groups like trifluoromethyl significantly enhances biological activity.
  • Ring Modifications : Variations in the thiazole ring structure can lead to different pharmacological profiles, making it essential to explore various substitutions systematically.

Case Study 1: Anticancer Activity Evaluation

A recent study synthesized several new thiazole derivatives and evaluated their anticancer activity against multiple cell lines. Among them, a specific derivative showed an IC50 value of 2.01 µM against HT29 colorectal cancer cells, outperforming standard treatments like 5-fluorouracil .

Case Study 2: Anticonvulsant Testing

In another investigation focused on anticonvulsant properties, a series of thiazole analogues were tested in a picrotoxin model. One analogue displayed a median effective dose (ED50) of 18.4 mg/kg, indicating significant anticonvulsant activity .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelIC50/ED50 ValueReference
AnticancerHT292.01 µM
AnticancerA549Micromolar range
AnticonvulsantPicrotoxin ModelED50 = 18.4 mg/kg

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other trifluoromethyl-substituted thiazoles and phenyl derivatives, such as:

Uniqueness

What sets 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine apart is its specific substitution pattern, which imparts unique reactivity and stability. The presence of the trifluoromethyl group at the 3-position of the phenyl ring and the thiazole ring at the 4-position of the amine group enhances its chemical and biological properties, making it a valuable compound in various research and industrial applications .

Biological Activity

3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine is a heterocyclic compound notable for its potential therapeutic applications. The trifluoromethyl group enhances its biological activity and stability, making it an attractive candidate for medicinal chemistry and drug development. This article explores the biological activities associated with this compound, including its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a thiazole ring substituted with a trifluoromethyl group on a phenyl ring. This unique structure contributes to its pharmacological properties.

Property Description
Molecular Formula C10H8F3N3S
Molecular Weight 265.25 g/mol
Solubility Soluble in organic solvents; limited solubility in water

Research indicates that 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine acts as an activator of AMP-activated protein kinase (AMPK), which plays a crucial role in cellular energy homeostasis. The activation of AMPK leads to various downstream effects, including:

  • Increased glucose uptake : Enhances insulin sensitivity.
  • Fatty acid oxidation : Reduces lipid accumulation.
  • Inhibition of mTOR signaling : Impacts cell growth and proliferation.

Antimicrobial Activity

The compound has demonstrated significant antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. Studies have shown that derivatives of thiazole compounds exhibit minimum inhibitory concentrations (MICs) in the sub-micromolar range against this pathogen, indicating strong bactericidal activity .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds with similar structures have been tested against cancer cell lines such as HT-29 (colon cancer) and HeLa (cervical cancer), showing promising results in inhibiting cell proliferation . The SAR analysis suggests that modifications at specific positions on the thiazole ring can significantly enhance anticancer activity.

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. In models of reperfusion arrhythmias, it showed effectiveness in protecting neuronal cells from oxidative stress . This mechanism may involve the modulation of signaling pathways related to inflammation and apoptosis.

Case Studies

  • Antitubercular Activity : A study synthesized various analogs of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine and tested them against Mycobacterium tuberculosis. Some analogs exhibited MIC values lower than 0.1 μM, demonstrating their potential as novel anti-tubercular agents .
  • Anticancer Screening : In vitro studies on thiazole derivatives revealed that specific modifications led to enhanced cytotoxicity against cancer cell lines. For example, compounds with halogen substitutions showed increased potency compared to their non-substituted counterparts .

Structure-Activity Relationship (SAR)

The biological activity of 3-[3-(Trifluoromethyl)phenyl]-1,2-thiazol-4-amine can be attributed to the following structural features:

  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
  • Thiazole Ring : Essential for interaction with biological targets.
  • Substitution Patterns : Varying substituents on the phenyl or thiazole ring can significantly alter potency and selectivity.

Q & A

Basic Research Question

  • Spectroscopy :
    • ¹H/¹³C NMR : Assigns protons and carbons in the thiazole ring (e.g., thiazol-4-amine NH₂ at δ 5.2–5.5 ppm) and trifluoromethyl group (¹⁹F NMR at δ -60 to -65 ppm) .
    • IR Spectroscopy : Confirms NH₂ stretches (3350–3450 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹) .
  • Crystallography :
    • Single-crystal X-ray diffraction (SHELX suite) resolves bond lengths/angles, confirming planar thiazole geometry and hydrogen-bonding networks .

How can density functional theory (DFT) be utilized to investigate the electronic properties and reactivity of this compound?

Advanced Research Question
DFT (e.g., B3LYP/6-31G* basis set) calculates:

  • Frontier Molecular Orbitals (FMOs) : Predicts HOMO-LUMO gaps to assess electrophilic/nucleophilic sites. For example, the thiazole ring’s nitrogen atoms show high electron density, favoring electrophilic substitution .
  • Electrostatic Potential Maps : Visualizes charge distribution, highlighting the electron-deficient trifluoromethyl group’s role in π-π stacking interactions .
  • Thermochemical Data : Validates synthetic pathways by comparing computed and experimental enthalpies of formation .

What methodologies are recommended for molecular docking studies to predict binding interactions with biological targets?

Advanced Research Question

  • Target Preparation : Retrieve protein structures (e.g., EGFR kinase, PDB: 1M17) and prepare via AutoDock Tools (remove water, add polar hydrogens) .
  • Ligand Preparation : Optimize the compound’s geometry (Avogadro) and assign Gasteiger charges .
  • Docking Workflow : Use AutoDock Vina with a grid box centered on the active site (20 ų). Multi-threading reduces computation time .
  • Validation : Compare binding poses with co-crystallized ligands (RMSD < 2.0 Å) and analyze hydrogen bonds/π-stacking with PyMOL .

How should researchers address discrepancies in biological activity data across different studies involving this compound?

Advanced Research Question

  • Experimental Replication : Standardize assay conditions (e.g., cell lines, IC₅₀ protocols) to minimize variability .
  • Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., deaminated derivatives) that may skew activity results .
  • Meta-Analysis : Cross-reference SAR studies; e.g., trifluoromethyl substitution at the 3-position enhances antimicrobial potency but reduces solubility, explaining conflicting cytotoxicity data .

What are the best practices for resolving structural ambiguities in X-ray crystallography data for such compounds?

Advanced Research Question

  • Data Collection : Use high-resolution synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement : SHELXL iteratively adjusts thermal parameters and occupancy for disordered trifluoromethyl groups .
  • Validation Tools : PLATON checks for missed symmetry (e.g., twinning) and validates hydrogen-bonding networks .
  • Case Study : For ambiguous NH₂ positions, difference Fourier maps (Fₒ − F꜀) resolve amine proton locations .

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